molecular formula C9H19NO2 B1528630 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol CAS No. 1250665-15-6

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Cat. No.: B1528630
CAS No.: 1250665-15-6
M. Wt: 173.25 g/mol
InChI Key: NCSSBBDDRXAFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol: is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is also known by its IUPAC name 3-amino-2-(tetrahydro-2H-pyran-4-ylmethyl)-1-propanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(oxan-4-ylmethyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-(oxan-4-ylmethyl)propan-1-ol with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for purification, such as distillation or crystallization , to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-(oxan-4-ylmethyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It may also interact with enzymes or receptors in biological systems, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

    3-Amino-1-propanol: A linear primary alkanolamine with similar functional groups but a simpler structure.

    4-Amino-1-butanol: Another alkanolamine with a longer carbon chain.

    5-Amino-1-pentanol: An alkanolamine with an even longer carbon chain.

Uniqueness: 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other alkanolamines. This structural feature allows for specific interactions and applications that are not possible with simpler alkanolamines .

Properties

IUPAC Name

2-(aminomethyl)-3-(oxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSSBBDDRXAFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 2
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 3
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 4
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 5
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol
Reactant of Route 6
3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.